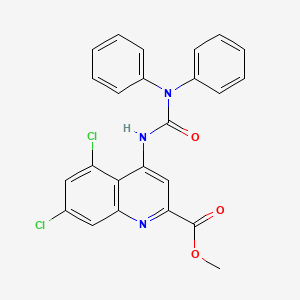
Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate is a complex organic compound with a quinoline backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of multiple functional groups, such as chloro, ureido, and carboxylate, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate typically involves multiple stepsThe ureido group is then added through a reaction with diphenylurea, and finally, the carboxylate ester is formed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the chloro groups.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dechlorinated quinoline derivatives .
Scientific Research Applications
Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA, disrupting its function. The chloro groups enhance the compound’s reactivity, allowing it to form covalent bonds with target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate: Similar in structure but with a thiophene ring instead of a quinoline ring.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups, leading to different chemical properties and applications.
7-Chloro-3,5-dihydro-2-(4-methoxyphenyl)-1H-pyrazolo[3,4-c]quinoline-1,4-(2H)-dione: Another quinoline derivative with different substituents, used in medicinal chemistry.
Uniqueness
Methyl 5,7-dichloro-4-(3,3-diphenylureido)quinoline-2-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various chemical and biological applications .
Properties
Molecular Formula |
C24H17Cl2N3O3 |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
methyl 5,7-dichloro-4-(diphenylcarbamoylamino)quinoline-2-carboxylate |
InChI |
InChI=1S/C24H17Cl2N3O3/c1-32-23(30)21-14-20(22-18(26)12-15(25)13-19(22)27-21)28-24(31)29(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3,(H,27,28,31) |
InChI Key |
CSLVKWLBXNGUBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C(=C1)NC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















